Dibutanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxybutylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-3-7(10)5-9-6-8(11)4-2/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXMZWXFFHRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNCC(CC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871990 | |
| Record name | 1,1'-Azanediyldi(butan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21838-75-5 | |
| Record name | 1,1′-Iminobis[2-butanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21838-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibutanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021838755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Azanediyldi(butan-2-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butanol, 1,1'-iminobis | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Dibutanolamine in Contemporary Chemical Research: a Fundamental Overview
Contextualization within Advanced Amine Chemistry
Dibutanolamine belongs to the broader class of alkanolamines, which are organic compounds containing both alcohol and amine functional groups. Specifically, it is a secondary alkanolamine, characterized by the general formula R₂NH where R contains at least one hydroxyl group. While diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) are more widely studied and commercially prevalent, this compound represents a variation with a longer alkyl chain and a different spatial arrangement of hydroxyl groups, which can influence its physical and chemical behavior wikipedia.orgnih.govebsco.com.
Within advanced amine chemistry, secondary amines like this compound are recognized for their nucleophilicity and basicity. The presence of two butanol chains, each terminated with a hydroxyl group, imparts increased lipophilicity compared to shorter-chain alkanolamines. This structural feature can be leveraged in applications requiring specific solubility characteristics or interactions with non-polar environments. Researchers are exploring its potential as a building block in polymer synthesis, as a ligand in coordination chemistry, and as a catalyst or reactant in organic transformations where its dual functionality can be strategically employed google.jejustia.comjustia.comepo.org. Its classification as a secondary amine also places it in a category of compounds relevant to studies on amine degradation and reactions in industrial processes, such as CO₂ capture, where stability and reaction kinetics are paramount ntnu.nohw.ac.uk.
Scope of Academic Inquiry into this compound Reactivity
The academic inquiry into this compound's reactivity primarily focuses on its behavior as a nucleophile, a base, and a precursor for more complex molecules. Its secondary amine group can readily participate in alkylation, acylation, and condensation reactions. The hydroxyl groups offer sites for esterification, etherification, and reactions with isocyanates or epoxides, making it a versatile intermediate.
Research has explored its role in the synthesis of specialized polymers and resins. For instance, it can be incorporated into cationic base resins for aqueous paints, contributing primary hydroxyl groups that are crucial for crosslinking reactions google.je. In the realm of hyperbranched polymers, this compound, along with other alkanolamines, can serve as a starting material in the synthesis of amphiphilic polymers with potential applications in various formulations justia.com.
Furthermore, its potential as a component in catalytic systems or as a reagent in specific transformations is an area of interest. While detailed research findings specifically quantifying its reactivity in diverse reactions are still emerging, its structural similarity to other well-studied alkanolamines suggests analogous reaction pathways. For example, like other secondary amines, it can react with nitrosating agents to form N-nitrosamines, a topic of concern in analytical chemistry and product safety evaluations ecetoc.orgscribd.com.
Methodological Approaches in this compound Research
The study of this compound's chemical properties and reactivity employs a range of standard analytical and synthetic techniques common in organic chemistry research.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is crucial for elucidating the structure and purity of synthesized this compound and its derivatives, providing detailed information about the chemical environment of each atom nih.gov. Infrared (IR) spectroscopy is used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl groups and the N-H stretch of the secondary amine, as well as C-O and C-N stretching vibrations wikipedia.orgnih.govhw.ac.uknih.gov. Mass spectrometry (MS), often coupled with gas chromatography (GC-MS), is employed for molecular weight determination and fragmentation analysis, aiding in compound identification and purity assessment hw.ac.ukecetoc.org.
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for separating and quantifying this compound and its reaction products, particularly in complex mixtures or reaction matrices hw.ac.ukecetoc.org. Ion chromatography (IC) can be used to identify specific degradation products or counter-ions in studies involving salt formation or degradation pathways hw.ac.uk.
Synthesis and Characterization: Standard organic synthesis techniques are used to prepare this compound and its derivatives. This often involves reactions such as the alkylation of amines or the addition of amines to epoxides. Characterization of synthesized compounds typically includes melting point, boiling point, density, and refractive index measurements, alongside the spectroscopic and chromatographic analyses mentioned above nih.govchemicalbook.com.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly utilized to predict the electronic structure, reactivity, and conformational preferences of this compound, providing theoretical insights that complement experimental observations nih.gov.
Compound Name Table:
| Common Name | IUPAC Name | CAS Number |
| This compound | 1-(2-hydroxybutylamino)butan-2-ol | 21838-75-5 |
| Diethanolamine (DEA) | 2-(2-hydroxyethylamino)ethanol | 111-42-2 |
| Triethanolamine (TEA) | 2,2',2''-Nitrilotriethanol | 102-71-6 |
| N-Butyldiethanolamine | 2-[butyl(2-hydroxyethyl)amino]ethanol | 102-79-4 |
Synthetic Pathways and Advanced Precursor Chemistry of Dibutanolamine
Methodologies for Dibutanolamine Synthesis
The primary industrial method for the synthesis of alkanolamines is the reaction of an olefin oxide with ammonia. This process is analogous for various alkanolamines, with the specific oxide determining the resulting product. For this compound, the key precursors are butylene oxide and ammonia.
The reaction proceeds via the nucleophilic attack of ammonia on the epoxide ring of butylene oxide. This initial reaction forms monobutanolamine. The resulting primary amine can then react with additional molecules of butylene oxide to yield this compound (a secondary amine) and subsequently tributanolamine (a tertiary amine). The ratio of the products—mono-, di-, and tributanolamine—can be controlled by adjusting the stoichiometry of the reactants, specifically the molar ratio of ammonia to butylene oxide. A higher excess of ammonia favors the formation of the primary amine, monobutanolamine, while increasing the proportion of butylene oxide shifts the product distribution towards di- and tributanolamine.
While the general principle is well-established for olefin oxides, specific research detailing optimized conditions, catalysts, and yields exclusively for this compound synthesis is limited in publicly available literature. However, the process mirrors that of ethanolamine and isopropanolamine production. google.com Acidic catalysts, such as acid-activated clays or certain ion-exchange resins, can be employed to facilitate the ring-opening of the epoxide. google.com
Table 1: General Synthesis Parameters for Alkanolamines from Olefin Oxides
| Parameter | Description | General Conditions |
|---|---|---|
| Reactants | Primary chemical inputs for the synthesis. | Ammonia (NH₃), Butylene Oxide (C₄H₈O) |
| Product | The target chemical compound. | This compound (HN(C₄H₈OH)₂) |
| Catalyst | Substance used to increase the rate of reaction. | Acidic catalysts (e.g., activated clays, ion-exchange resins) may be used. google.com |
| Control Strategy | Method to influence the product distribution. | The molar ratio of ammonia to butylene oxide is the primary control parameter. |
This table outlines the general methodology. Specific process conditions such as temperature, pressure, and catalyst choice would be optimized for this compound production in an industrial setting.
Utilization of this compound as a Precursor in Organic Synthesis
The bifunctional nature of this compound, with its nucleophilic secondary amine and two primary or secondary hydroxyl groups (depending on the isomer of butylene oxide used), makes it a potential precursor for a variety of more complex molecules. However, specific, documented examples of this compound being utilized as a key starting material in multi-step organic synthesis are not widely reported in scientific literature.
Based on the reactivity of analogous compounds like diethanolamine (B148213), this compound could theoretically serve as a building block for:
Heterocyclic Compounds: Alkanolamines are common precursors for N-heterocycles. For example, diethanolamine is used in the synthesis of morpholine. By analogy, this compound could potentially be used to synthesize substituted morpholines or other larger heterocyclic structures, although specific reaction pathways are not documented.
Esters and Polyesters: The two hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form diesters. organic-chemistry.orgyoutube.comyoutube.comyoutube.com These diesters could have applications as plasticizers, lubricants, or specialty solvents. If reacted with dicarboxylic acids, this compound could act as a monomer for the synthesis of polyesters or poly(ester-amide)s.
Amides: The secondary amine can react with carboxylic acids or acyl chlorides to form amides. This reaction is a fundamental transformation in organic chemistry. nih.gov
It is important to note that while these reactions are chemically plausible, they represent theoretical applications based on functional group reactivity rather than documented research findings specific to this compound.
Derivatization Strategies for Functionalized this compound Analogues
Derivatization is the process of transforming a chemical compound into a product of similar chemical structure, called a derivative. This is often done for analytical purposes, such as improving volatility for gas chromatography (GC) or enhancing detection for high-performance liquid chromatography (HPLC), or to create analogues with modified functions.
While studies focusing specifically on the derivatization of this compound are scarce, general methods for derivatizing secondary amines and alcohols are well-established and would be applicable.
Acylation: The hydroxyl groups of this compound can be acylated to form esters, and the secondary amine can be acylated to form an amide. Reagents like trifluoroacetic anhydride (TFAA) are commonly used to derivatize ethanolamines for GC analysis, and this method would be suitable for this compound. researchgate.netdistantreader.org
Silylation: The active hydrogens of the hydroxyl groups and the secondary amine can be replaced by a trimethylsilyl (TMS) group using silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This increases the volatility of the compound, making it more amenable to GC-MS analysis. researchgate.netdistantreader.org
Reaction with Chromophoric Reagents: For HPLC analysis with UV-Vis detection, the amine can be derivatized with reagents that introduce a chromophore. Examples of such reagents include 2,4-dinitrofluorobenzene (DNFB) and dansyl chloride, which react with primary and secondary amines. rsc.orgnih.gov
These strategies represent standard chemical procedures for the functionalization and analysis of molecules containing amine and hydroxyl groups.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₈H₁₉NO₂ |
| Ammonia | NH₃ |
| Butylene Oxide | C₄H₈O |
| Monobutanolamine | C₄H₁₁NO |
| Tributanolamine | C₁₂H₂₇NO₃ |
| Diethanolamine | C₄H₁₁NO₂ |
| Isopropanolamine | C₃H₉NO |
| Morpholine | C₄H₉NO |
| Trifluoroacetic anhydride (TFAA) | C₄F₆O₃ |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ |
| 2,4-dinitrofluorobenzene (DNFB) | C₆H₃FN₂O₄ |
Based on a comprehensive search for scientific literature, there is no available information on the "Reaction Mechanisms and Kinetic Investigations of this compound" that aligns with the specific outline provided in your request. Searches for oxidative, thermal, and acid gas-induced degradation, as well as reaction kinetics, zwitterion formation, and the influence of activators for this compound, did not yield any relevant research findings.
The existing body of scientific work in this area focuses extensively on other alkanolamines such as Diethanolamine (DEA), Monoethanolamine (MEA), and Methyldiethanolamine (MDEA). While the principles of degradation and reaction with acid gases are established for these common compounds, this information cannot be extrapolated to this compound without specific experimental data, as per the strict instructions to focus solely on the requested compound.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on this compound that adheres to the provided outline.
Reaction Mechanisms and Kinetic Investigations of Dibutanolamine
Complexation and Chelation Chemistry of Dibutanolamine
This compound, possessing both a tertiary amine nitrogen atom and a hydroxyl oxygen atom, has the structural requisites to act as a bidentate ligand, forming a stable five-membered ring upon coordination with a metal center. However, specific studies detailing these interactions are sparse.
Role in Precursor Solution Chemistry
In the field of materials science, alkanolamines are often employed as stabilizing or chelating agents in precursor solutions (e.g., sol-gel processes) to control the hydrolysis and condensation rates of metal alkoxides for the synthesis of metal oxides.
This compound has been identified as a potential component for such applications. It is listed as a possible alkanolamine in chromating solutions for treating steel plates, where it may play a role in stabilizing the solution. google.com Additionally, it appears in lists of organic bases that can be used to catalyze the gelation of silica sols. google.com In these roles, the this compound would likely coordinate with metal ions in the solution, preventing their premature precipitation and helping to ensure the formation of a homogeneous gel and, subsequently, a uniform metal oxide material upon calcination. However, detailed research findings that specifically investigate the kinetic or mechanistic role of this compound in controlling particle growth, morphology, and the chemical properties of the final material are not readily found.
Role of this compound in Catalytic Reaction Systems
The application of this compound in catalysis is mentioned in patent literature, but specific, well-documented examples in peer-reviewed research are scarce.
This compound as a Ligand in Homogeneous Catalysis
Homogeneous catalysis often involves soluble metal-ligand complexes that catalyze reactions in the liquid phase. The ligand's structure is crucial for tuning the catalyst's activity, selectivity, and stability. While patents suggest that this compound could serve as a ligand for transition metal catalysts, no specific examples of a well-defined metal-dibutanolamine complex being used as an active homogeneous catalyst are available in the searched literature. google.comgoogle.com The steric bulk of the butyl groups could potentially be leveraged to create a specific coordination environment around a metal center to influence substrate binding and reaction pathways, but this application has not been explicitly demonstrated.
Surface Interactions in Heterogeneous Catalysis
In heterogeneous catalysis, the interactions of organic molecules with the surface of a solid catalyst can modify its properties and performance. Molecules can act as promoters or simply alter the surface energy. There is a lack of specific studies concerning the use of this compound for the surface modification of heterogeneous catalysts. Its potential interaction would likely involve the adsorption of the molecule onto the catalyst surface via its nitrogen or oxygen atoms, but the nature of these surface bonds and their effect on catalytic activity have not been reported.
Advanced Chemical Applications of Dibutanolamine in Materials Science and Polymer Chemistry
Application in Inorganic Material Synthesis
Directly documented applications of dibutanolamine in the synthesis of inorganic materials, such as in sol-gel processes for thin film fabrication or in controlling crystal growth and morphology, are not extensively detailed in the provided literature. While related dialkanolamines like diethanolamine (B148213) (DEA) are commonly employed as stabilizers or complexing agents in sol-gel processes for metal oxide thin films (e.g., Nb₂O₅, TiO₂, ZnO) niscpr.res.inlew.roelectroactmater.comresearchgate.netnih.gov, specific research focusing on this compound in these exact roles was not identified. Similarly, its influence on crystal growth and morphology in inorganic synthesis remains an area not explicitly covered by the available information.
Functionalization of Surfaces via this compound-Containing Molecules
This compound can be utilized in the functionalization of surfaces, thereby imparting specific properties to materials. While direct research detailing the extensive use of this compound for surface modification is less abundant compared to its applications in gas treatment, its chemical structure suggests potential roles. For example, related compounds like diethanolamine (DEA) have been used to functionalize carbon nanotubes to enhance CO₂ adsorption researchgate.net. Trialkanolamines are also employed in coating applications, indicating a broader utility of alkanolamines in surface treatments google.com.
One direct mention indicates this compound's use in surface treatment googleapis.com. The hydroxyl and amine groups on this compound can serve as anchoring points for covalent attachment or interaction with various substrates, including polymers and nanoparticles. This functionalization can alter surface properties such as wettability, adhesion, or reactivity. For instance, incorporating amine functionalities onto a surface can introduce basic sites, improve compatibility with acidic materials, or serve as reactive handles for further chemical modifications. The precise mechanisms and outcomes of this compound-based surface functionalization would depend on the substrate material, the functionalization method employed (e.g., grafting, covalent bonding), and the specific properties being targeted.
Spectroscopic and Advanced Analytical Characterization in Dibutanolamine Research
Elucidation of Reaction Intermediates and Products
The identification of transient species and final products in reactions involving dibutanolamine is crucial for understanding reaction mechanisms and kinetics. Mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance spectroscopy are powerful tools for this purpose, each offering unique information about molecular structure and bonding.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the study of this compound and its derivatives. In research, GC-MS is employed to separate complex mixtures and identify individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The electron ionization (EI) mass spectrum of a compound provides a molecular fingerprint, with the molecular ion peak indicating the molecular weight and the fragmentation pattern offering clues to the molecule's structure. For secondary amines like this compound, characteristic fragmentation involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken, leading to the formation of a stable iminium ion. This fragmentation pattern is highly diagnostic and aids in the structural confirmation of reaction products.
Table 1: Characteristic Mass Spectrometry Fragmentation of Di-n-butylamine
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 129 | 7.1 | [M]+ (Molecular Ion) |
| 86 | 100.0 | [CH3(CH2)3NH=CH2]+ |
| 44 | 72.0 | [CH3CH2CH=NH2]+ |
| 30 | 61.9 | [CH2=NH2]+ |
Data sourced from NIST WebBook for Di-n-butylamine. nist.gov
This interactive table showcases the primary fragments generated during the mass spectrometry analysis of di-n-butylamine, a close analog of this compound. The base peak at m/z 86 corresponds to the loss of a propyl radical, a characteristic alpha-cleavage fragmentation.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for probing the functional groups present in a molecule and monitoring their changes during a chemical reaction. By measuring the absorption of infrared radiation at specific wavenumbers, FT-IR can provide real-time information on the formation and consumption of reactants, intermediates, and products. This is particularly useful in studying the reactions of this compound, such as its interaction with carbon dioxide (CO2).
In the context of CO2 capture, FT-IR can be used to monitor the formation of key species like carbamates and bicarbonates. The stretching and bending vibrations of the N-H, C-H, O-H, and C-N bonds in this compound, as well as the characteristic vibrations of the carbamate (B1207046) and bicarbonate ions, appear at distinct frequencies in the IR spectrum. Attenuated Total Reflectance (ATR)-FTIR is a particularly useful variant of this technique for in-situ monitoring of liquid-phase reactions. sintef.no
Table 2: Key FT-IR Vibrational Frequencies in the this compound-CO2 System
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group/Species |
|---|---|---|
| 3300-3500 | N-H stretch | Secondary Amine (this compound) |
| 2800-3000 | C-H stretch | Alkyl Chains (this compound) |
| 1620-1650 | C=O stretch | Carbamate |
| 1550-1620 | N-H bend | Secondary Amine |
| 1300-1400 | C-N stretch | Amine |
| 1350-1360 | s(C-O) | Bicarbonate |
Note: The exact peak positions can vary depending on the solvent and molecular environment.
This interactive table highlights the critical infrared absorption bands that are monitored to understand the reaction mechanism between this compound and CO2. The appearance and evolution of the carbamate and bicarbonate peaks provide direct evidence of the reaction pathway. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom, their connectivity, and through-space interactions.
In this compound research, ¹H NMR is used to identify the different types of protons in the molecule based on their chemical shifts and coupling patterns. The integration of the signals provides a quantitative measure of the number of protons of each type. ¹³C NMR provides information on the carbon skeleton of the molecule. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, making NMR an excellent technique for studying intermolecular interactions, such as hydrogen bonding and the formation of reaction products.
For example, in the reaction of a secondary amine with CO2, the formation of carbamate and bicarbonate species can be observed through distinct signals in the ¹³C NMR spectrum. The carbamate carbon typically appears around 165 ppm, while the bicarbonate carbon is found near 162 ppm. rsc.org
Table 3: Representative ¹H NMR Chemical Shifts for Dibutylamine
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH2-N | 2.59 | Triplet |
| -CH2-CH2-N | 1.56 - 1.25 | Multiplet |
| -CH3 | 0.92 | Triplet |
Data for Di-n-butylamine in CDCl3. chemicalbook.com
This interactive table presents the proton NMR chemical shifts for di-n-butylamine, a close structural analog of this compound. These values serve as a reference for the expected chemical shifts in this compound and its derivatives.
Chromatographic Techniques for Separation and Quantification in Research
Chromatographic techniques are essential for the separation and quantification of individual components in complex mixtures containing this compound. High-performance liquid chromatography and ion chromatography are particularly valuable in this regard.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile or thermally labile compounds. In the analysis of amines like this compound, which have poor UV absorption, derivatization is often employed to attach a chromophore or fluorophore to the molecule, enhancing its detectability. thermofisher.com Reagents such as o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for the derivatization of primary and secondary amines. thermofisher.com
Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is a common mode for the separation of derivatized amines. The retention time of a compound is a characteristic property under a specific set of chromatographic conditions and is used for its identification. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.
Table 4: Typical HPLC Conditions for the Analysis of Aliphatic Amines
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV or Fluorescence (post-derivatization) |
| Derivatizing Agent | OPA for primary amines, FMOC for secondary amines |
General conditions based on common methods for amine analysis.
This interactive table outlines a typical set of conditions for the HPLC analysis of aliphatic amines. The specific gradient and detector settings would be optimized for the specific application and the derivatizing agent used.
Ion Chromatography (IC) is a powerful technique for the separation and quantification of ionic species. It is particularly well-suited for the analysis of amines, which can be protonated to form cations. In cation-exchange chromatography, the separation is based on the interaction of the protonated amines with a negatively charged stationary phase. thermofisher.comamazonaws.com
The retention of the amines is influenced by their charge, size, and the composition of the eluent. A common eluent for the separation of amines is a buffered aqueous solution containing a competing cation. Suppressed conductivity detection is often used to enhance the sensitivity of the measurement by reducing the background conductivity of the eluent. thermofisher.com IC is a valuable tool for monitoring the concentration of this compound and other amines in various industrial and environmental samples. amazonaws.com
Table 5: General Ion Chromatography Conditions for Amine Separation
| Parameter | Condition |
|---|---|
| Column | Cation-Exchange |
| Eluent | Methanesulfonic Acid or Tartaric Acid Solution |
| Detection | Suppressed Conductivity |
| Application | Quantification of amines in aqueous samples |
General conditions based on established methods for ion chromatographic analysis of amines.
This interactive table provides a summary of the typical conditions employed for the separation and quantification of amines using ion chromatography. The choice of eluent and its concentration are critical parameters that are optimized to achieve the desired separation.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Oxidation State Analysis
X-ray Photoelectron Spectroscopy is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nanometers of a material's surface. In the context of this compound research, XPS is instrumental in analyzing its adsorption on different substrates and identifying the nature of the chemical interactions involved.
When this compound interacts with a surface, changes in the binding energies of its constituent elements, particularly nitrogen and oxygen, can be observed. The N 1s core level spectrum is of particular interest as it provides direct insight into the chemical environment of the amine group. For instance, in studies of the closely related compound diethanolamine (B148213) (DEA) interacting with aluminum surfaces, XPS has been used to characterize the adsorption mechanism. rsc.orgscispace.com
Research on diethanolamine has shown that the N 1s signal can exhibit multiple states depending on the nature of the surface. For example, upon adsorption on a phosphoric acid-anodized aluminum surface, the N 1s signal for DEA showed two distinct states, which was consistent with a protonated species. rsc.orgscispace.com Conversely, on an ion-bombarded aluminum surface, a single N 1s binding energy was observed, suggesting the formation of a dialkoxide covalently bound to the surface. rsc.orgscispace.com
The oxidation state of nitrogen in amines is a crucial parameter that can be investigated using XPS. The binding energy of the N 1s core level is sensitive to the oxidation state of the nitrogen atom. libretexts.orglibretexts.org In its basic amine form, as in this compound, nitrogen is in a low oxidation state (-3). libretexts.org However, upon interaction with an oxidizing environment or certain surfaces, this can change. An increase in the N 1s binding energy typically corresponds to an increase in the oxidation state. For example, oxidized nitrogen species such as amine oxides or nitro groups will appear at higher binding energies in the N 1s spectrum. acs.org
A hypothetical XPS analysis of this compound adsorbed on a substrate might yield the following data, illustrating how different chemical states can be distinguished.
| Chemical State of Nitrogen in this compound | Hypothetical N 1s Binding Energy (eV) | Interpretation |
|---|---|---|
| Free Amine (-NH-) | ~399.7 | Represents the neutral secondary amine group in this compound. mdpi.com |
| Protonated Amine (-NH2+-) | ~401.4 | Indicates interaction with a Brønsted acid site on the surface. mdpi.com |
| Lewis Acid Adduct | ~400.4 | Suggests coordination of the nitrogen lone pair with a Lewis acid site on the substrate. mdpi.com |
| Oxidized Nitrogen Species (e.g., Amine Oxide) | >402.0 | Evidence of oxidation of the amine group on the surface. acs.org |
This ability to discern between different chemical states and oxidation levels makes XPS an invaluable tool for studying the surface chemistry of this compound in applications such as corrosion inhibition, surface coating, and catalysis, where the interaction with surfaces dictates its performance.
Advanced Techniques for Kinetic Monitoring
Understanding the reaction kinetics of this compound is essential for its application in processes such as carbon dioxide capture, where the rate of reaction is a critical parameter. Advanced techniques are required to monitor these often-rapid reactions in solution.
One of the most powerful and widely used methods for studying the kinetics of fast reactions in solution is the stopped-flow technique . researchgate.netresearchgate.net This method allows for the rapid mixing of reactants (e.g., an aqueous solution of this compound and a solution of carbon dioxide) and the subsequent monitoring of the reaction progress on a millisecond timescale. researchgate.net The change in a physical property of the solution, such as UV-Vis absorbance, fluorescence, or conductivity, is recorded as a function of time. utwente.nl
The stopped-flow technique allows for the determination of the pseudo-first-order rate constant (kov) from the experimental data. utwente.nl By conducting experiments at various amine concentrations and temperatures, a comprehensive kinetic model can be developed, and the rate constants for the individual steps in the reaction mechanism can be determined. researchgate.net
Below is a table summarizing typical parameters obtained from a kinetic study of a secondary alkanolamine with CO2 using the stopped-flow method.
| Parameter | Description | Typical Range of Values for Secondary Amines |
|---|---|---|
| Temperature (K) | The temperature at which the reaction is studied. | 293 - 313 |
| Amine Concentration (mol·m⁻³) | The concentration of the alkanolamine solution. | 100 - 1000 |
| Pseudo-first-order rate constant (kov) (s⁻¹) | The observed rate constant under conditions of excess amine. | 100 - 2000 |
| Second-order rate constant (k₂) (m³·mol⁻¹·s⁻¹) | The rate constant for the overall reaction. | 1000 - 10000 |
Other advanced techniques for kinetic monitoring that can be applied to this compound reactions include nuclear magnetic resonance (NMR) spectroscopy for slower reactions, providing detailed structural information on reactants and products over time, and calorimetric methods that measure the heat evolved during the reaction to follow its progress. These methods, particularly the stopped-flow technique, provide the high-quality kinetic data necessary for the design and optimization of industrial processes involving this compound.
Computational Chemistry and Theoretical Studies of Dibutanolamine
Thermodynamic and Kinetic Modeling of Reactions
Theoretical modeling is essential for understanding the thermodynamics (energy changes and equilibrium) and kinetics (reaction rates) of chemical processes involving dibutanolamine.
The pKa value is a measure of a compound's acidity or basicity and is crucial for understanding its behavior in aqueous solutions. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) of the protonation reaction. mdpi.com
The process involves:
Performing geometry optimizations and energy calculations for both the neutral this compound molecule and its protonated form (dibutanolammonium ion) using quantum chemical methods like DFT. semanticscholar.org
Employing a solvation model (such as the Polarizable Continuum Model, PCM) to account for the significant effect of the solvent (typically water) on the stability of the charged and neutral species. mdpi.com
Calculating the free energy change of the protonation reaction in the solution phase, which is then used to determine the pKa value. mdpi.comnih.gov
Accurate pKa prediction is vital for applications such as carbon capture, where the amine's ability to accept a proton is fundamental to the process. semanticscholar.org
Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediate steps and the high-energy transition state. matlantis.com
Reaction Pathway Mapping: Computational methods can map the potential energy surface of a reaction. Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between the reactant and product states. matlantis.com
Transition State (TS) Search: Locating the exact structure and energy of the transition state is critical, as it determines the activation energy of the reaction. youtube.com The activation energy is the primary factor controlling the reaction rate. matlantis.com For reactions involving this compound, such as degradation or reactions with CO2, identifying the transition states would clarify the reaction mechanism and help in optimizing reaction conditions.
Molecular Dynamics Simulations of this compound Systems
While quantum chemistry focuses on the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com MD simulations solve Newton's equations of motion for a system containing a large number of molecules, providing a detailed view of their dynamic behavior. youtube.comtudelft.nl
For this compound, MD simulations would be particularly useful for:
Liquid State Properties: Simulating bulk liquid this compound to predict properties like density, viscosity, and diffusion coefficients. tudelft.nl
Aqueous Solutions: Modeling this compound in water to understand solvation effects, hydrogen bonding networks, and the structuring of water molecules around the amine. This is crucial for understanding its behavior in aqueous industrial processes. tudelft.nl
Interaction with Other Molecules: Simulating the interaction of this compound with other species, such as CO2 or H2S, in a solution. This can provide insights into mass transfer phenomena and the local environment in which reactions occur. tudelft.nl
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. These force fields are often developed and validated using data from high-level quantum chemical calculations. researchgate.net
Structure-Reactivity Relationships and Design Principles
Due to the absence of specific computational studies on this compound, no detailed research findings or data tables on its structure-reactivity relationships can be provided.
Q & A
Q. Q1. What are the optimal synthetic pathways for dibutanolamine, and how can researchers validate purity and structural integrity?
Methodological Answer :
- Synthesis Design : Compare routes (e.g., reductive amination of dibutyl ketone vs. nucleophilic substitution of butanol derivatives). Use controlled variables (temperature, catalyst type, solvent polarity) to optimize yield .
- Characterization : Employ GC-MS for purity analysis, NMR (¹H/¹³C) for structural confirmation, and FT-IR to verify functional groups. Cross-reference spectral data with computational simulations (e.g., Gaussian for vibrational modes) .
- Validation : Include internal standards (e.g., deuterated analogs) and replicate experiments to minimize instrumental error. Publish full spectral datasets in supplementary materials .
Q. Q2. How should researchers design toxicity assays for this compound in cellular models, and what controls are critical?
Methodological Answer :
- Experimental Framework :
- Cell Lines : Use primary hepatocytes or HEK293 cells for metabolic toxicity assessment. Include negative controls (untreated cells) and positive controls (e.g., hydrogen peroxide for oxidative stress) .
- Dose-Response : Test logarithmic concentration ranges (1 μM–10 mM) to establish IC₅₀. Measure viability via MTT assays and apoptosis via caspase-3 activation .
- Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare groups. Report confidence intervals (95%) and effect sizes .
Advanced Research Questions
Q. Q3. How can conflicting spectroscopic data for this compound degradation products be resolved?
Methodological Answer :
- Contradiction Analysis :
- Variable Isolation : Replicate degradation under inert (N₂) vs. aerobic conditions to identify oxidation intermediates. Use HPLC-DAD-ESI/MS to track byproducts .
- Hypothesis Testing : If literature reports conflicting NMR shifts, re-examine solvent effects (e.g., DMSO vs. CDCl₃) or tautomeric equilibria using variable-temperature NMR .
- Collaborative Validation : Share raw data via open repositories (e.g., Zenodo) for peer verification .
Q. Q4. What computational strategies predict this compound’s reactivity in catalytic systems, and how do they align with experimental data?
Methodological Answer :
- Modeling Approaches :
- DFT Calculations : Use B3LYP/6-311+G(d,p) to map reaction coordinates (e.g., amine protonation energetics). Compare with experimental kinetics (Arrhenius plots) .
- Machine Learning : Train models on existing amine reactivity datasets (e.g., Hammett constants) to predict this compound’s behavior in novel catalysts .
- Validation : Perform kinetic isotope effect (KIE) studies to confirm computational transition states .
Q. Q5. How do researchers address discrepancies in this compound’s reported partition coefficients (log P) across solvent systems?
Methodological Answer :
- Systematic Reassessment :
- Experimental : Use shake-flask method with octanol/water, ensuring pH control (7.4) to prevent ionization. Validate with HPLC retention time correlation .
- Meta-Analysis : Apply Cochran’s Q test to evaluate heterogeneity in published log P values. Identify outliers due to solvent impurities or temperature fluctuations .
- Reporting Standards : Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) for future studies .
Methodological and Ethical Considerations
Q. Q6. What protocols ensure safe handling of this compound in laboratory settings?
Methodological Answer :
- Safety Design :
- PPE : Use nitrile gloves, goggles, and fume hoods during synthesis. Monitor airborne concentrations with OSHA-compliant sensors .
- Spill Management : Absorb leaks with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .
- Training : Document safety drills and SDS (Safety Data Sheet) reviews annually .
Q. Q7. How can mixed-methods approaches enhance studies on this compound’s environmental fate?
Methodological Answer :
- Integrated Workflow :
- Ethical Review : Submit protocols to institutional review boards (IRBs) for field studies involving ecological sampling .
Data Presentation and Publication Standards
Q. Q8. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects in vivo?
Methodological Answer :
- Analysis Pipeline :
- Nonlinear Regression : Fit dose-response curves with Hill equation models (GraphPad Prism). Report R² and residual plots .
- Survival Analysis : For chronic toxicity, apply Kaplan-Meier estimators with log-rank tests .
- Reproducibility : Pre-register study designs on platforms like Open Science Framework (OSF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
